molecular formula C20H22BrNO3S B2556800 1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3-(2-BROMOPHENYL)PROPAN-1-ONE CAS No. 1448067-17-1

1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3-(2-BROMOPHENYL)PROPAN-1-ONE

Cat. No.: B2556800
CAS No.: 1448067-17-1
M. Wt: 436.36
InChI Key: CBYQSSRTINFAOZ-UHFFFAOYSA-N
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Description

1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3-(2-BROMOPHENYL)PROPAN-1-ONE is a complex organic compound that features a benzenesulfonyl group attached to a piperidine ring, which is further connected to a bromophenyl group through a propanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3-(2-BROMOPHENYL)PROPAN-1-ONE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3-(2-BROMOPHENYL)PROPAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the ketone group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3-(2-BROMOPHENYL)PROPAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3-(2-BROMOPHENYL)PROPAN-1-ONE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions. The overall effect is modulated by the propanone linkage, which can influence the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3-(2-BROMOPHENYL)PROPAN-1-ONE is unique due to its combination of a benzenesulfonyl group with a piperidine ring and a bromophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperidin-1-yl]-3-(2-bromophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO3S/c21-19-9-5-4-6-16(19)10-11-20(23)22-14-12-18(13-15-22)26(24,25)17-7-2-1-3-8-17/h1-9,18H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYQSSRTINFAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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